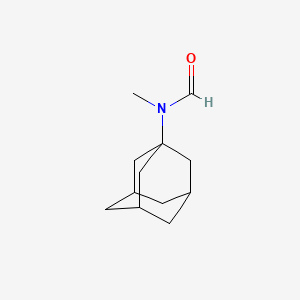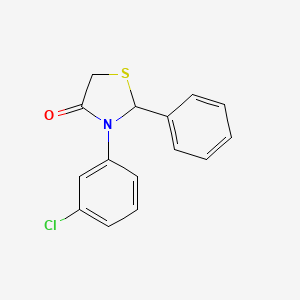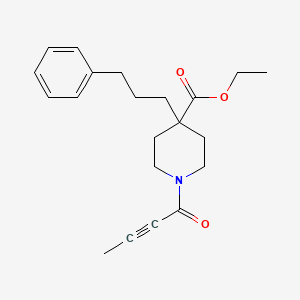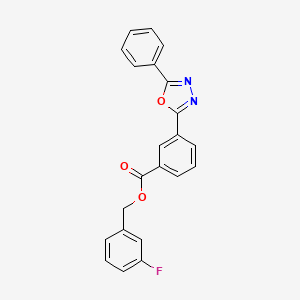
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate is a chemical compound that belongs to the pyran family. The chemical formula of this compound is C18H19N1O5, and its molecular weight is 341.35 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been proposed that this compound exerts its fluorescent properties by chelating metal ions, which results in a change in the fluorescence intensity.
Biochemical and Physiological Effects:
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that this compound inhibits the growth of tumors in animal models. In addition, this compound has been shown to have fluorescent properties, which makes it a useful tool for the detection of metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate in lab experiments include its potential as an antitumor agent, its fluorescent properties, and its ability to modulate ion channels. However, the limitations of using this compound in lab experiments include its moderate yield, its low solubility in water, and its potential toxicity.
Orientations Futures
There are several future directions for the study of 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate. One future direction is the development of more efficient synthesis methods for this compound. Another future direction is the study of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in other scientific research fields, such as materials science and environmental science, should be explored. Finally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be investigated.
Méthodes De Synthèse
The synthesis of 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate involves the reaction of 3-pyridinecarboxylic acid, ethyl acetoacetate, and 2,4-pentanedione in the presence of a catalytic amount of piperidine. The reaction proceeds through a multicomponent reaction mechanism, which involves the formation of an intermediate pyridinium salt. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. In pharmacology, this compound has been studied for its potential as a modulator of ion channels.
Propriétés
IUPAC Name |
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-22-16(20)13-12(10-6-5-7-18-8-10)11(15(19)21-3)9(2)23-14(13)17/h5-8,12H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFZPQAHKMCVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)

![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)
![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)


![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
